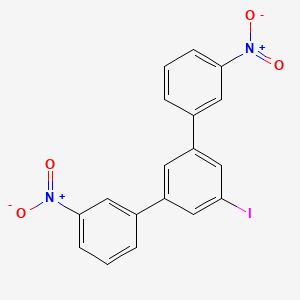
1-Iodo-3,5-bis(3-nitrophenyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Yodo-3,5-bis(3-nitrofenil)benceno es un compuesto aromático caracterizado por la presencia de yodo y grupos nitro unidos a un anillo de benceno
Métodos De Preparación
La síntesis de 1-Yodo-3,5-bis(3-nitrofenil)benceno generalmente implica la yodación de 3,5-bis(3-nitrofenil)benceno. Esto se puede lograr mediante reacciones de sustitución aromática electrofílica donde el yodo se introduce en el anillo de benceno en presencia de un catalizador adecuado. Los métodos de producción industrial pueden implicar reacciones a gran escala utilizando condiciones optimizadas para asegurar un alto rendimiento y pureza.
Análisis De Reacciones Químicas
1-Yodo-3,5-bis(3-nitrofenil)benceno experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: Los grupos nitro se pueden oxidar aún más en condiciones de oxidación fuertes.
Reducción: Los grupos nitro se pueden reducir a aminas utilizando agentes reductores como el gas hidrógeno en presencia de un catalizador.
Sustitución: El átomo de yodo puede ser sustituido por otros nucleófilos en presencia de reactivos adecuados.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen gas hidrógeno, catalizadores como paladio o platino y agentes oxidantes fuertes. Los principales productos formados a partir de estas reacciones incluyen aminas y otros compuestos aromáticos sustituidos.
Aplicaciones Científicas De Investigación
1-Yodo-3,5-bis(3-nitrofenil)benceno tiene varias aplicaciones en investigación científica:
Química: Se utiliza como precursor en la síntesis de moléculas orgánicas más complejas.
Biología: El compuesto se puede utilizar en el estudio de vías bioquímicas que involucran compuestos aromáticos.
Industria: Se utiliza en la producción de tintes, pigmentos y otros productos químicos industriales.
Mecanismo De Acción
El mecanismo por el cual 1-Yodo-3,5-bis(3-nitrofenil)benceno ejerce sus efectos implica la interacción de sus grupos funcionales con los objetivos moleculares. Los grupos nitro pueden participar en reacciones redox, mientras que el átomo de yodo puede sufrir reacciones de sustitución. Estas interacciones pueden afectar varias vías bioquímicas y objetivos moleculares, lo que lleva a los efectos observados del compuesto.
Comparación Con Compuestos Similares
1-Yodo-3,5-bis(3-nitrofenil)benceno se puede comparar con otros compuestos similares como:
1-Yodo-3,5-dinitrobenceno: Similar en estructura pero con menos grupos nitro.
1-Yodo-3,5-bis(trifluorometil)benceno: Contiene grupos trifluorometilo en lugar de grupos nitro, lo que lleva a diferentes propiedades químicas.
Propiedades
Número CAS |
586959-92-4 |
|---|---|
Fórmula molecular |
C18H11IN2O4 |
Peso molecular |
446.2 g/mol |
Nombre IUPAC |
1-iodo-3,5-bis(3-nitrophenyl)benzene |
InChI |
InChI=1S/C18H11IN2O4/c19-16-8-14(12-3-1-5-17(10-12)20(22)23)7-15(9-16)13-4-2-6-18(11-13)21(24)25/h1-11H |
Clave InChI |
QRALYMNWELTVKI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=CC(=C2)I)C3=CC(=CC=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


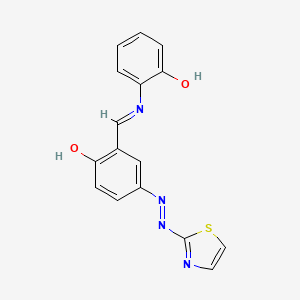

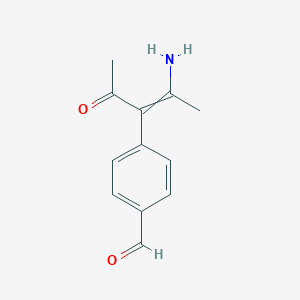

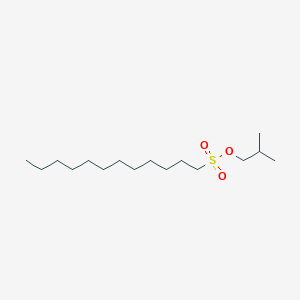


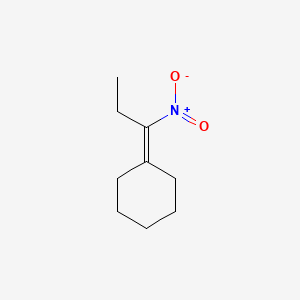



![(2R)-2-{2-[(4-Methoxyphenyl)methoxy]ethyl}oxirane](/img/structure/B12573737.png)
![Pentanoic acid, 5-oxo-5-[[4-(2-phenylethenyl)phenyl]amino]-](/img/structure/B12573739.png)
![N-{4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl}-3-(4-methoxyphenyl)propanamide](/img/structure/B12573740.png)
